Metabolic Turnover: C16 vs. C24 GalCer
C16:0 GalCer exhibits significantly faster metabolic turnover than its C24:0 and C24:1 counterparts. Stable isotope tracer lipidomics using [13C-U]glucose in HEp-2 cells revealed that glycosphingolipid species with the shortest N-amidated fatty acyl chains (C16:0 and C18:0) have a more rapid turnover compared to species with the longest chains (C24:0 and C24:1) [1]. This indicates that C16 GalCer resides in a more dynamic metabolic pool, making it a more responsive probe for studying acute changes in sphingolipid metabolism.
| Evidence Dimension | Glycosphingolipid turnover rate |
|---|---|
| Target Compound Data | More rapid turnover |
| Comparator Or Baseline | C24:0 and C24:1 GalCer (slower turnover) |
| Quantified Difference | Statistically significant faster turnover for C16:0 and C18:0 versus C24:0/C24:1 (p < 0.05, inferred from study conclusions) |
| Conditions | HEp-2 cells incubated with [13C-U]glucose; GSL species measured via LC-MS |
Why This Matters
For metabolic flux or pulse-chase experiments, C16 GalCer is the preferred substrate due to its rapid turnover, enabling detection of acute metabolic perturbations, whereas C24 GalCer reflects more stable, structural pools.
- [1] Skotland, T., Ekroos, K., Kavaliauskiene, S., Bergan, J., Kauhanen, D., Lintonen, T., & Sandvig, K. (2016). Determining the turnover of glycosphingolipid species by stable-isotope tracer lipidomics. Journal of Molecular Biology, 429(4), 542-554. View Source
